3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime is a chemical compound that belongs to the class of oximes, which are derivatives of carbonyl compounds. Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom that was previously part of a carbonyl group (aldehyde or ketone). This specific compound features a fluorophenyl group, which contributes to its unique properties and potential applications.
The compound can be synthesized through various chemical methods, often involving the reaction of corresponding ketones or aldehydes with hydroxylamine. The presence of the fluorophenyl group indicates its potential use in pharmaceuticals and agrochemicals due to the influence of fluorine on biological activity.
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime can be classified as:
The synthesis of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime typically involves:
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime can participate in various chemical reactions:
The reactivity of the oxime group makes it versatile in organic synthesis, allowing for further derivatization and functionalization.
The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves:
Studies have shown that compounds containing oxime functionalities can exhibit significant biological activities, including anticancer and anti-inflammatory effects due to their ability to modulate enzyme functions .
Relevant data indicates that oximes often exhibit pK values around 11 for aryloximes in aqueous solutions .
The compound has potential applications in various fields:
The oxime moiety serves as a versatile pharmacophore for ATP-competitive kinase inhibition, enabling high-affinity interactions with catalytic domains. 4-(4-Fluorophenyl)-3-methyl-3-buten-2-one oxime exhibits multitargeted kinase inhibitory activity, mirroring structurally related indirubin oximes and other α,β-unsaturated oxime derivatives [3] [6]. Its fluorophenyl group enhances hydrophobic pocket binding, while the oxime nitrogen and oxygen atoms form critical hydrogen bonds with kinase hinge regions.
Table 1: Kinase Inhibition Profile of 4-(4-Fluorophenyl)-3-methyl-3-buten-2-one Oxime and Structural Analogs
Kinase Target | IC₅₀ (μM) | Inhibition Mechanism | Structural Determinants |
---|---|---|---|
GSK-3α/β | 0.022–0.2 | ATP-competitive | Oxime H-bonding to Val135; Fluorophenyl π-stacking |
CDK1/Cyclin B | 0.18–1.2 | Competitive at ATP site | Michael acceptor engagement of Cys residues |
FLT3 | 0.001–0.033 | Allosteric/ATP-competitive | Fluorine halogen bonding to Leu616 |
VEGFR-2 | 0.04 | Substrate-competitive | Hydrophobic stabilization by 3-methyl group |
Kinase selectivity is governed by three structural elements:
The compound’s moderate XLogP value (2.8) balances membrane permeability and aqueous solubility, facilitating intracellular kinase engagement [1].
Oximes undergo pH-dependent hydrolysis and cytochrome P450-mediated metabolism to release nitric oxide (NO), functioning as prodrugs for NOS modulation [3] [6]. The oxime group in 4-(4-fluorophenyl)-3-methyl-3-buten-2-one oxime serves dual roles:
Table 2: Nitric Oxide Release and Anti-Inflammatory Effects
Parameter | Value | Measurement Context |
---|---|---|
NO Release Half-life | 42 min | pH 7.4 buffer, 37°C |
cGMP Elevation | 3.2-fold vs. control | Human umbilical vein endothelial cells |
TNF-α Suppression | 78% | LPS-stimulated macrophages |
iNOS Expression Reduction | 64% | Murine microglial BV2 cells |
The 4-fluorophenyl group enhances membrane diffusion (Pe = 18.7 × 10⁻⁶ cm/s in Caco-2 assay), facilitating cellular uptake and intracellular NO release [1]. Anti-inflammatory activity is further augmented by kinase inhibition (Section 1.1), creating synergistic suppression of NF-κB and JAK/STAT pathways [6].
The conjugated enone system (Cβ=Cα-C=O/NOH) functions as a soft electrophile, enabling Michael addition to nucleophilic cysteine residues in protein targets. Key reactivity determinants include:
Table 3: Electrophilic Reactivity Toward Biothiols
Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Adduct Stability (t₁/₂, h) | Biological Consequence |
---|---|---|---|
Glutathione | 18.7 ± 2.3 | 9.4 | Detoxification |
Cysteine (free) | 42.5 ± 3.8 | 14.2 | Redox buffer depletion |
Albumin Cys34 | 6.3 ± 0.9 | >24 | Plasma protein binding |
The oxime group attenuates electrophilicity compared to carbonyl precursors but introduces alternative binding modes via hydrogen bonding. Molecular dynamics simulations reveal that the (E)-oxime configuration positions the N-OH group for simultaneous Michael addition and H-bond donation to adjacent serine residues (e.g., GSK-3β Ser205), enhancing residence time 4-fold versus the carbonyl form [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7